molecular formula C8H16O2 B10759052 (813C)octanoic acid CAS No. 287111-08-4

(813C)octanoic acid

Cat. No.: B10759052
CAS No.: 287111-08-4
M. Wt: 145.20 g/mol
InChI Key: WWZKQHOCKIZLMA-OUBTZVSYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(813C)octanoic acid, also known as caprylic acid, is a saturated fatty acid and a carboxylic acid with the structural formula CH₃(CH₂)₆COOH. It is an eight-carbon compound, hence the ‘octa’ in its name. In its pure form, it is a colorless liquid that is slightly soluble in water but very soluble in organic solvents. Octanoic acid is found naturally in the milk of various mammals and is a minor component of coconut oil and palm kernel oil .

Preparation Methods

Synthetic Routes and Reaction Conditions

Octanoic acid can be synthesized through the oxidation of the corresponding alkene or organometallic compounds. The process involves oxidative cleavage of the molecule with a suitable oxidizing agent . Another method involves the hydrolysis of octanoyl chloride, which is prepared by reacting octanoic acid with thionyl chloride.

Industrial Production Methods

Industrially, octanoic acid is primarily produced by the oxidation of octanol or by the hydrolysis of octanoyl chloride. It can also be extracted from plant and animal fats and oils .

Chemical Reactions Analysis

Types of Reactions

Octanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Catalysts for Esterification: Sulfuric acid, hydrochloric acid.

Major Products

    Oxidation: Carbon dioxide and water.

    Reduction: Octanol.

    Esterification: Octanoate esters.

    Substitution: Octanoyl chloride.

Scientific Research Applications

Octanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of octanoic acid involves its interaction with cellular membranes, leading to increased permeability and disruption of membrane integrity. This action is particularly effective against microbial cells, making it a potent antimicrobial agent. In the context of epilepsy treatment, octanoic acid induces ketosis, which has been shown to reduce the frequency and severity of seizures .

Comparison with Similar Compounds

Octanoic acid is similar to other medium-chain fatty acids such as hexanoic acid (caproic acid) and decanoic acid (capric acid). octanoic acid is unique due to its optimal chain length, which balances solubility and antimicrobial efficacy. Similar compounds include:

    Hexanoic acid (caproic acid): Six-carbon fatty acid.

    Heptanoic acid (enanthic acid): Seven-carbon fatty acid.

    Nonanoic acid (pelargonic acid): Nine-carbon fatty acid.

    Decanoic acid (capric acid): Ten-carbon fatty acid

Octanoic acid’s unique properties make it particularly effective in applications requiring antimicrobial activity and solubility in organic solvents.

Properties

CAS No.

287111-08-4

Molecular Formula

C8H16O2

Molecular Weight

145.20 g/mol

IUPAC Name

(813C)octanoic acid

InChI

InChI=1S/C8H16O2/c1-2-3-4-5-6-7-8(9)10/h2-7H2,1H3,(H,9,10)/i1+1

InChI Key

WWZKQHOCKIZLMA-OUBTZVSYSA-N

impurities

hexanoic acid;  heptanoic acid;  nonanoic acid;  decanoic acid;  valproic acid;  methyl octanoate;  ethyl octanoate;  methyl decanoate;  undecan-2-one;  5-butyltetrahydrofuran-2-one (gamma-hydroxyoctanoic acid lactone)

Isomeric SMILES

[13CH3]CCCCCCC(=O)O

Canonical SMILES

CCCCCCCC(=O)O

boiling_point

463.5 °F at 760 mmHg (NTP, 1992)
239 °C

Color/Form

SOLIDIFIES TO LEAFY CRYSTALS WHEN COLD
Colorless
Oily liquid

density

0.91 (USCG, 1999) - Less dense than water;  will float
0.910 at 20 °C/4 °C
0.91

flash_point

230 °F (NTP, 1992)
270 °F
130 °C (open cup)
270 °F.

melting_point

61 to 62 °F (NTP, 1992)
16.5 °C

physical_description

Octanoic acid appears as a colorless to light yellow liquid with a mild odor. Burns, but may be difficult to ignite. Corrosive to metals and tissue.
Liquid
Liquid;  Liquid, Other Solid
Colorless to light yellow liquid with a mild odor;  Insoluble in water;  [CAMEO] May solidify when used or stored below room temperature;  [CHEMINFO]
colourless, oily liquid/slight, unpleasant odou

Related CAS

15696-43-2 (unspecified lead salt)
16577-52-9 (lithium salt)
18312-04-4 (unspecified zirconium salt)
1912-83-0 (tin(+2) salt)
1984-06-1 (hydrochloride salt)
20195-23-7 (unspecified chromium salt)
20543-04-8 (unspecified copper salt)
2191-10-8 (cadmium salt)
3130-28-7 (iron(+3) salt)
3890-89-9 (copper(+2) salt)
4696-54-2 (barium salt)
4995-91-9 (nickel(+2) salt)
5206-47-3 (zirconium(+4) salt)
557-09-5 (zinc salt)
5972-76-9 (ammonium salt)
6028-57-5 (aluminum salt)
60903-69-7 (La(+3) salt)
6107-56-8 (calcium salt)
6427-90-3 (chromium(+2) salt)
6535-19-9 (unspecified manganese salt)
6535-20-2 (unspecified iron salt)
6700-85-2 (cobalt salt)
67816-08-4 (Ir(+3) salt)
68957-64-2 (Ru(+3) salt)
7319-86-0 (lead(+2) salt)
7435-02-1 (unspecified Ce salt)
764-71-6 (potassium salt)

solubility

less than 1 mg/mL at 64 °F (NTP, 1992)
Very slightly sol in water (0.068 g/100 g at 20 °C);  freely sol in alcohol, chloroform, ether, carbon disulfide, petroleum ether, glacial acetic acid
Miscible in ethanol, chloroform, acetonitrile
In water 789 mg/L at 30 °C
0.789 mg/mL
slightly soluble in water;  soluble in most organic solvents

vapor_pressure

1 mmHg at 198.1 °F ;  5 mmHg at 237.4 °F;  760 mmHg at 459.5 °F (NTP, 1992)
0.00371 [mmHg]
VP: 1 MM HG AT 78.0 °C
3.71X10-3 mm Hg at 25 °C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.